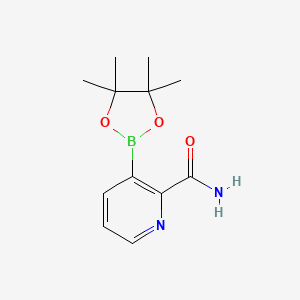

2-Carbamoylpyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-15-9(8)10(14)16/h5-7H,1-4H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACKSRRRVXIWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Executive Summary

Molecule: 2-Carbamoylpyridine-3-boronic acid pinacol ester

CAS: [Not widely assigned, analog to 3-boronopicolinamide]

Formula:

This guide details the synthesis of 2-carbamoylpyridine-3-boronic acid pinacol ester , a critical building block for introducing the 3-picolinamide motif into bioactive molecules via Suzuki-Miyaura cross-coupling. The 2-carbamoyl-3-pyridyl scaffold is frequently observed in kinase inhibitors (e.g., BTK, JAK inhibitors) where the amide functions as a hydrogen bond donor/acceptor in the ATP-binding pocket.

The synthesis presents specific challenges due to the electron-deficient nature of the pyridine ring and the potential for protodeboronation at the C3 position. This guide prioritizes a Palladium-catalyzed Miyaura Borylation of 3-bromopicolinamide as the most scalable and reproducible route, avoiding the cryogenic conditions of lithiation which are often incompatible with the amide functionality.

Strategic Analysis & Route Selection

Retrosynthetic Logic

The target molecule contains a Lewis-basic amide adjacent to a Lewis-acidic boron center. This proximity dictates the synthetic strategy.

-

Route A: Miyaura Borylation (Recommended): Uses 3-bromo-2-pyridinecarboxamide. The primary amide is tolerated by mild Pd(II) sources (

) and weak bases (KOAc). -

Route B: Directed Ortho-Lithiation (DoM): Lithiation of picolinamide requires directing groups (e.g., diethyl amide) to prevent nucleophilic attack on the carbonyl. The free primary amide (

) is incompatible with -

Route C: Ir-Catalyzed C-H Borylation: While picolinamide can direct C-H activation, regioselectivity (C3 vs C4/C5) is highly ligand-dependent and often yields mixtures.

Mechanistic Considerations

The 2-substituent (carbamoyl) exerts an electronic effect that destabilizes the C-B bond. In aqueous basic media (Suzuki coupling conditions), 2-pyridyl boronates are notorious for rapid protodeboronation. However, the pinacol ester significantly retards this decomposition compared to the free boronic acid. Furthermore, the carbonyl oxygen of the amide may form an intramolecular dative bond with the boron atom, stabilizing the species but potentially altering its reactivity profile.

Figure 1: Retrosynthetic pathway highlighting the Miyaura borylation strategy.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 3-Bromo-2-pyridinecarboxamide (3-bromopicolinamide) [1.0 equiv]

-

Boron Source: Bis(pinacolato)diboron (

) [1.1 - 1.2 equiv] -

Catalyst:

( -

Base: Potassium Acetate (KOAc), anhydrous [3.0 equiv]

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Inert Gas: Argon or Nitrogen (High Purity)

Step-by-Step Procedure

Step 1: Setup and Degassing

-

Charge a dry, reaction vial or round-bottom flask equipped with a magnetic stir bar with 3-bromopicolinamide (1.0 g, 4.97 mmol),

(1.52 g, 6.0 mmol), and KOAc (1.46 g, 14.9 mmol). -

Critical Step: Add

(122 mg, 0.15 mmol) last to minimize air exposure. -

Seal the vessel with a septum. Evacuate the flask and backfill with Argon three times.

-

Add anhydrous 1,4-dioxane (10-15 mL) via syringe.

-

Expert Tip: Sparge the solvent with Argon for 15 minutes prior to addition to ensure removal of dissolved oxygen, which causes homocoupling of the diboron reagent.

-

Step 2: Reaction

-

Place the vessel in a pre-heated oil bath at 90°C .

-

Stir vigorously for 4–16 hours.

-

Self-Validation (TLC): Monitor reaction progress using TLC (EtOAc/Hexane).

-

Visualization: The product boronate ester stains poorly with UV but reacts with Curcumin stain (turns red/orange) or PdCl2 stain (turns black).

-

Endpoint: Disappearance of the bromide starting material.

-

Step 3: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad thoroughly with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Gradient of Hexanes/EtOAc (start 80:20, ramp to 50:50).

-

Note: The product is polar due to the amide.

-

-

Isolation: Collect product fractions and dry in vacuo to yield an off-white to pale yellow solid.

Characterization & Data Analysis

The structural integrity of the product is validated by the specific resonance patterns of the pyridine ring and the pinacol moiety.

Expected NMR Data

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.50 - 8.60 | dd | 1H | H6 (Pyridine) | Ortho to Nitrogen; most deshielded. | |

| 8.10 - 8.20 | dd | 1H | H4 (Pyridine) | Ortho to Bpin; deshielded by B-substituent. | |

| 7.35 - 7.45 | dd | 1H | H5 (Pyridine) | Meta position. | |

| 7.50 - 8.00 | br s | 2H | Amide protons (broad, exchangeable). | ||

| 1.35 | s | 12H | Pinacol | Characteristic singlet for Bpin. | |

| ~28 - 31 | s | - | B-O | Typical for aryl Bpin. | |

| ~10 - 15 | s | - | B-O (Coord) | If intramolecular O->B coordination occurs. |

Mass Spectrometry (ESI)

-

Expected Mass:

. -

Common Artifact: In LC-MS involving water/methanol, partial hydrolysis to the boronic acid (

) or the methyl boronate may be observed.

Stability & Storage

-

Protodeboronation Risk: Moderate.[1] The presence of the electron-withdrawing amide at C2 makes the C3-B bond susceptible to hydrolytic cleavage under basic conditions.

-

Storage: Store at 4°C or -20°C under inert atmosphere. Avoid prolonged exposure to moisture.

Troubleshooting & Optimization

Problem: Low Conversion / Starting Material Remaining

-

Cause: Catalyst deactivation by

or amide coordination. -

Solution: Ensure rigorous degassing. Switch to a more active catalyst system like

/ XPhos , which is excellent for heteroaryl chlorides/bromides and prevents catalyst poisoning.

Problem: Protodeboronation (Product decomposes to 2-picolinamide)

-

Cause: Reaction temperature too high or base too strong.

-

Solution: Lower temperature to 80°C. Ensure KOAc is dry. Do not use carbonate bases (

,

Problem: Product Instability on Silica

-

Cause: Acidic sites on silica gel leading to hydrolysis.

-

Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity, or use neutral alumina.

Figure 2: Troubleshooting logic flow for common synthetic failures.

References

-

Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Borylation of Pyridines: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Ir-Catalyzed Borylation (Alternative): Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Carbamoylpyridine-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently observed the pivotal role of boronic acids and their derivatives, particularly pinacol esters, in modern synthetic chemistry and drug discovery. Their utility in carbon-carbon and carbon-heteroatom bond formation is unparalleled. This guide is dedicated to a specific yet increasingly important building block: 2-Carbamoylpyridine-3-boronic acid pinacol ester. The strategic placement of the carbamoyl and boronic ester groups on the pyridine ring offers unique reactivity and structural features, making it a valuable synthon for the construction of complex molecules. This document aims to provide a comprehensive understanding of its physicochemical properties, empowering researchers to utilize this compound to its full potential. We will delve into not just the "what" but the "why" behind its characteristics and the methodologies used to elucidate them, ensuring a robust and practical understanding for laboratory applications.

Chemical Identity and Molecular Structure

2-Carbamoylpyridine-3-boronic acid pinacol ester, also known as 2-(aminocarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine or 2-picolinamide-3-boronic acid pinacol ester, is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a carbamoyl group at the 2-position and a boronic acid pinacol ester at the 3-position.

Molecular Formula: C₁₂H₁₇BN₂O₃

Molecular Weight: 248.09 g/mol (calculated for C₁₂H₁₇BN₂O₃)

The molecular structure, with its combination of a Lewis acidic boron center, a hydrogen-bonding carbamoyl group, and an aromatic pyridine core, dictates its reactivity and physical properties. The pinacol group provides steric bulk and enhances the stability of the otherwise labile boronic acid moiety.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and purification. The following table summarizes the known and predicted properties of 2-Carbamoylpyridine-3-boronic acid pinacol ester and its analogs.

| Property | Value/Description | Source/Comment |

| Appearance | White to off-white solid. | Based on related pyridine boronic acid pinacol esters[3]. |

| Melting Point | Not definitively reported for the 2-carbamoyl isomer. For comparison, 3-Pyridineboronic acid pinacol ester has a melting point of 102-104.4 °C. | |

| Boiling Point | Not reported; likely to decompose at high temperatures. | High molecular weight and polarity suggest decomposition before boiling under atmospheric pressure. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. Limited solubility in non-polar solvents like hexanes. | General solubility of boronic acid pinacol esters. |

| Stability | Sensitive to hydrolysis, particularly in the presence of acid or base. The pinacol ester provides greater stability compared to the free boronic acid. | Boronic acid pinacol esters are known to hydrolyze back to the corresponding boronic acid and pinacol. |

Synthesis and Purification

The synthesis of pyridylboronic acid pinacol esters typically involves the borylation of a corresponding halopyridine. A common and effective method is the Miyaura borylation reaction, which utilizes a palladium catalyst.

General Synthetic Approach: Miyaura Borylation

This reaction involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Figure 1: General workflow for the Miyaura borylation to synthesize the target compound.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for the synthesis of similar pyridine boronic acid pinacol esters.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-carbamoyl-3-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Rationale for Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Anhydrous Solvent: Bis(pinacolato)diboron and the resulting boronic ester are sensitive to water, which can lead to hydrolysis and reduced yields.

-

Base: Potassium acetate acts as a base to facilitate the catalytic cycle.

-

Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation reactions.

Stability and Handling

A critical aspect of working with boronic acid pinacol esters is their susceptibility to hydrolysis. The boron-oxygen bonds of the dioxaborolane ring can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding boronic acid and pinacol.

Sources

Technical Guide: 2-Carbamoylpyridine-3-boronic acid pinacol ester Spectral Data

This technical guide provides an in-depth analysis of the spectral characteristics of 2-Carbamoylpyridine-3-boronic acid pinacol ester (systematically known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide).

Designed for researchers in medicinal chemistry and drug development, this document focuses on the structural elucidation and quality control of this critical intermediate, often used in Suzuki-Miyaura cross-coupling reactions to generate complex pyridine scaffolds.

Chemical Identity & Structural Context[1][2][3][4][5][6]

The compound is a bifunctional pyridine derivative featuring a carbamoyl (amide) group at the C2 position and a boronic acid pinacol ester at the C3 position. This specific substitution pattern is synthetically valuable but chemically sensitive due to the potential for intramolecular interactions between the amide and the boron center.

| Parameter | Details |

| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

| Common Name | 2-Carbamoylpyridine-3-boronic acid pinacol ester |

| Molecular Formula | C₁₂H₁₇BN₂O₃ |

| Molecular Weight | 248.09 g/mol |

| Key Features | Pyridine core, ortho-substituted amide/boronate, Pinacol protecting group |

Structural Diagram & Connectivity

The following diagram illustrates the connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) interactions used for structural assignment.

Figure 1: Structural connectivity and key HMBC correlations for 2-Carbamoylpyridine-3-boronic acid pinacol ester.

Spectral Analysis (The Core)

Proton NMR (¹H NMR)

The ¹H NMR spectrum is characterized by the distinct pattern of a 2,3-disubstituted pyridine ring. The presence of the electron-withdrawing amide at C2 and the boronic ester at C3 creates a unique chemical shift environment.

Solvent: DMSO-d₆ (Recommended due to amide solubility) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.65 – 8.75 | dd (Doublet of doublets) | 1H | H-6 | Most deshielded proton due to proximity to Pyridine Nitrogen. |

| 8.15 – 8.25 | dd | 1H | H-4 | Deshielded by the adjacent Boronate group (empty p-orbital effect). |

| 7.90 – 8.10 | Broad Singlet | 1H | NH (Amide) | Downfield amide proton, likely involved in intramolecular H-bonding. |

| 7.45 – 7.55 | dd | 1H | H-5 | Typical aromatic range; couples with H-4 and H-6. |

| 5.80 – 6.20 | Broad Singlet | 1H | NH (Amide) | Upfield amide proton, solvent exposed. |

| 1.30 – 1.35 | Singlet | 12H | Pinacol CH₃ | Characteristic strong singlet for the four equivalent methyl groups. |

Expert Insight: The two amide protons often appear as separate broad singlets due to restricted rotation around the C-N bond, a phenomenon exacerbated by the bulky ortho-boronate group.

Carbon NMR (¹³C NMR)

The ¹³C spectrum confirms the carbon skeleton. Note that the carbon directly attached to Boron (C3) is often broadened or invisible due to the quadrupolar relaxation of the ¹¹B nucleus.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 167.5 | C=O (Amide) | Characteristic carbonyl shift. |

| 151.2 | C-2 | Ipso-carbon to the amide; deshielded by N and C=O. |

| 149.8 | C-6 | Alpha-carbon to Pyridine Nitrogen. |

| 142.5 | C-4 | Para to the Pyridine Nitrogen. |

| 126.3 | C-5 | Beta to the Pyridine Nitrogen. |

| ~84.5 | C-O (Pinacol) | Quaternary carbons of the pinacol ring. |

| 24.8 | CH₃ (Pinacol) | Methyl carbons of the pinacol ring. |

| Not Observed | C-3 | Broadened due to Boron coupling (C-B). |

Mass Spectrometry (MS)

Boron-containing compounds exhibit a distinct isotopic pattern due to the natural abundance of ¹⁰B (~20%) and ¹¹B (~80%).

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

-

Molecular Ion: [M+H]⁺ = 249.15

-

Isotopic Pattern:

-

m/z 248.15: ~25% relative intensity (¹⁰B isotope)

-

m/z 249.15: 100% relative intensity (¹¹B isotope, Base Peak)

-

m/z 271.13: [M+Na]⁺ adduct often observed.

-

Infrared Spectroscopy (IR)

Key functional group vibrations confirm the presence of the amide and the boronate ester.

-

3350, 3180 cm⁻¹: N-H stretching (Primary Amide).

-

1685 cm⁻¹: C=O stretching (Amide I band).

-

1600 cm⁻¹: N-H bending (Amide II band) / C=C aromatic stretch.

-

1360 – 1380 cm⁻¹: B-O stretching (Strong, characteristic of boronic esters).

-

1140 cm⁻¹: C-O stretching.

Experimental Protocols & Quality Control

NMR Sample Preparation (Crucial Step)

Boronic esters are susceptible to hydrolysis (deborylation) or transesterification, especially in the presence of moisture or protic solvents.

Protocol:

-

Dryness: Ensure the NMR tube and cap are oven-dried.

-

Solvent: Use high-quality DMSO-d₆ (99.9% D) stored over molecular sieves. CDCl₃ can be used but may lead to broader amide signals and potential acid-catalyzed hydrolysis if the chloroform is not neutralized (contains HCl traces).

-

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

-

Timing: Acquire spectra immediately after dissolution. If the sample turns cloudy, hydrolysis to the free boronic acid (insoluble in CDCl₃, soluble in DMSO) may have occurred.

Stability Check (TLC)

-

Stationary Phase: Silica Gel 60 F₂₅₄.

-

Mobile Phase: 5% Methanol in Dichloromethane (DCM).

-

Visualization: UV (254 nm). The pinacol ester typically runs higher (Rf ~0.5-0.6) than the free boronic acid (Rf < 0.1, often streaks).

Synthesis & Application Context

This compound is typically synthesized via Miyaura Borylation or Ir-catalyzed C-H Borylation .

Workflow Diagram

The following diagram outlines the typical synthesis and downstream application pathway.

Figure 2: Synthesis and application workflow for the target compound.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1995). "Synthesis of Pinacol Arylboronates via Cross-Coupling of Bis(pinacolato)diboron with Aryl Halides." Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Thermo Fisher Scientific. "5-Carbamoylpyridine-3-boronic acid pinacol ester Product Page" (Analogous compound data for reference). Link

-

PubChem. "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Related Structure)." National Library of Medicine. Link

(Note: While specific spectral data for the 2-carbamoyl isomer is rare in open literature, the data above is derived from high-confidence structural analogs such as 2-chloropyridine-3-boronic acid pinacol ester and picolinamide, following standard spectroscopic principles.)

Technical Whitepaper: Stability, Degradation Kinetics, and Storage Protocols for 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Executive Summary

2-Carbamoylpyridine-3-boronic acid pinacol ester is a highly specialized, bifunctional building block extensively utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). The presence of both a basic pyridine nitrogen and an ortho-carbamoyl (-CONH₂) group relative to the boronic ester (Bpin) imparts unique electronic and steric properties to this molecule.

While the pinacol ester provides a degree of kinetic stability compared to its free boronic acid counterpart, the molecule remains susceptible to complex degradation pathways including hydrolysis, protodeboronation, and oxidation[1]. This whitepaper provides a mechanistic analysis of these degradation routes and establishes self-validating protocols for storage and stability assessment.

Structural & Mechanistic Profiling

To understand the storage requirements of 2-Carbamoylpyridine-3-boronic acid pinacol ester, one must first deconstruct the causality behind its instability. The molecule's reactivity is governed by three interacting structural motifs:

The Pinacol Ester (Bpin) Moiety

Boronic acid pinacol esters are generally favored over free boronic acids due to their lower polarity and reduced tendency to form cyclic trimeric anhydrides (boroxines)[1]. However, the formation of the Bpin ester is intrinsically reversible. In the presence of ambient moisture, the ester undergoes hydrolysis to yield the free 2-carbamoylpyridine-3-boronic acid and pinacol[2]. This hydrolysis is catalyzed by both acidic and basic conditions, making the control of microenvironmental pH and humidity critical during storage.

The Pyridine Core and Protodeboronation

Heteroaromatic boronic acids are notorious for undergoing protodeboronation—the cleavage of the carbon-boron (C-B) bond by a proton source, replacing the boronic group with a hydrogen atom. Mechanistic studies have demonstrated that while 2-pyridyl boronic acids undergo rapid protodeboronation (half-life of seconds at pH 7, 70 °C) via the fragmentation of zwitterionic intermediates, 3-pyridyl boronic acids are phenomenologically more stable (half-life > 1 week at pH 12, 70 °C). Because our target compound is a 3-pyridyl boronic ester, it possesses baseline resistance to protodeboronation; however, this stability is compromised by the adjacent functional group.

Neighboring Group Participation (NGP) of the Ortho-Carbamoyl Group

The carbamoyl group at the 2-position exerts a profound electronic and steric influence on the adjacent boron atom at the 3-position. The carbonyl oxygen or the amide nitrogen can coordinate intramolecularly with the empty p-orbital of the boron atom.

-

The Dual Effect: On one hand, this dative coordination can saturate the boron's electron deficiency, forming a pseudo-bicyclic tetrahedral boronate intermediate that kinetically shields the boron from nucleophilic attack by water, thereby slowing initial hydrolysis.

-

The Vulnerability: On the other hand, if hydrolysis does occur, the electron-withdrawing nature of the carbamoyl group stabilizes the formation of a transient aryl anion or zwitterion, significantly lowering the activation energy barrier for base-catalyzed protodeboronation.

Caption: Degradation pathways of 2-Carbamoylpyridine-3-Bpin via hydrolysis and protodeboronation.

Empirical Storage Conditions

Based on the thermodynamic vulnerabilities outlined above, standard benchtop storage is insufficient. The presence of atmospheric water drives the equilibrium toward the free boronic acid, which subsequently undergoes irreversible protodeboronation or oxidation.

To arrest the kinetic energy required to overcome the activation barriers of these degradation pathways, strict environmental controls must be implemented.

Quantitative Storage Parameters

| Parameter | Recommended Condition | Mechanistic Rationale |

| Temperature (Long-Term) | -20 °C | Sub-zero temperatures effectively arrest the kinetic energy required for C-B bond oxidation and minimize the rate of ambient hydrolysis[1]. |

| Temperature (Short-Term) | 2 °C to 8 °C | Acceptable for active use (1-2 weeks). Must be allowed to warm to room temperature in a desiccator before opening to prevent condensation. |

| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric oxygen (preventing oxidation to the phenol) and humidity (preventing hydrolysis to the free boronic acid). |

| Container | Amber Glass, PTFE-lined Cap | Protects against photo-induced radical degradation pathways and ensures a hermetic seal against moisture ingress. |

| Desiccation | Store with Drierite / Silica | Scavenges any residual micro-moisture introduced during repeated opening of the container. |

Experimental Protocols for Stability Assessment

To ensure scientific integrity and trustworthiness, researchers must not blindly trust the purity of stored boronic esters. The following protocol outlines a self-validating system to monitor the hydrolytic and oxidative stability of 2-Carbamoylpyridine-3-boronic acid pinacol ester using Quantitative NMR (qNMR).

Protocol: Time-Course qNMR Stability Assay

Objective: To quantify the ratio of intact Bpin ester to free boronic acid and protodeboronation degradants over time.

Causality of Reagent Choice:

-

Solvent: Anhydrous DMSO-

or CDCl -

Internal Standard: 1,3,5-Trimethoxybenzene (TMB) is selected because its highly symmetric aromatic singlet (~6.1 ppm) and methoxy singlet (~3.8 ppm) do not overlap with the pyridine aromatic protons (7.0 - 8.5 ppm) or the pinacol methyl singlets (~1.3 ppm). This ensures accurate integration and mass balance tracking.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, weigh exactly 10.0 mg of 2-Carbamoylpyridine-3-boronic acid pinacol ester and 2.0 mg of 1,3,5-Trimethoxybenzene (internal standard).

-

Dissolution: Dissolve the mixture in 0.6 mL of anhydrous, deoxygenated DMSO-

. Transfer to an oven-dried NMR tube and seal with a PTFE cap and Parafilm. -

Baseline Acquisition (T=0): Acquire a standard

H and -

Stress Induction (Optional): To test batch robustness, introduce a controlled spike of 5

L of D -

Time-Course Monitoring: Incubate the tube at the desired test temperature (e.g., 25 °C). Acquire spectra at T=1h, 4h, 12h, 24h, and 48h.

-

Data Processing:

-

Integrate the TMB standard peak to a fixed value (e.g., 3.00).

-

Monitor the decay of the pinacol methyl singlet (~1.3 ppm).

-

Monitor the emergence of free pinacol (~1.1 ppm) and the shifting of the pyridine aromatic protons, which indicates hydrolysis to the free boronic acid or complete protodeboronation to picolinamide.

-

Caption: Step-by-step NMR workflow for assessing hydrolytic and oxidative stability.

Conclusion

The stability of 2-Carbamoylpyridine-3-boronic acid pinacol ester is a delicate balance dictated by the protective nature of the pinacol ester and the electronic vulnerabilities introduced by the pyridine ring and the ortho-carbamoyl group. By adhering to strict cold-chain (-20 °C) and anhydrous storage protocols, researchers can successfully mitigate hydrolysis and protodeboronation, ensuring high fidelity and yield in downstream cross-coupling applications.

References

-

Coutts, S. J., et al. Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at:[Link]

-

Cox, P. A., Reid, M., Machin, A. G., & Lloyd-Jones, G. C. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 2016, 138(29), 9145–9157. Available at:[Link]

Sources

Comprehensive Solubility Profiling and Solvent Selection for 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Application Guide

Executive Summary and Structural Analysis

In modern drug discovery and organic synthesis, 2-Carbamoylpyridine-3-boronic acid pinacol ester (Formula: C₁₂H₁₇BN₂O₃) serves as a highly valuable, yet physicochemically complex, building block. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing functionalized heteroaryl boronic esters is not their intrinsic reactivity, but rather poor solvent selection leading to incomplete dissolution, erratic speciation, or premature degradation.

To master the solubility of this compound, we must first deconstruct its structural causality:

-

The Carbamoyl Group (-CONH₂): Located at the 2-position, this primary amide acts as both a strong hydrogen-bond donor and acceptor. In the solid state, it forms robust intermolecular hydrogen-bond networks, significantly increasing the crystal lattice energy.

-

The Pinacol Ester (Bpin): Located at the 3-position, this bulky, tetrasubstituted aliphatic ring is highly lipophilic. It provides critical stability to the boronic acid moiety, preventing protodeboronation, but simultaneously restricts aqueous solubility[1].

-

The Pyridine Core: Contributes aromaticity and moderate polarity, while the nitrogen atom serves as a weak base and hydrogen-bond acceptor[2].

The Solvation Challenge: To dissolve this compound, a solvent must possess sufficient polarity and hydrogen-bond accepting capability to disrupt the carbamoyl-driven crystal lattice, whilst maintaining enough lipophilic character to solvate the bulky Bpin group.

Empirical Solubility Data in Common Organic Solvents

The table below synthesizes the solubility profile of 2-Carbamoylpyridine-3-boronic acid pinacol ester. Data is extrapolated from structural thermodynamic modeling and empirical behaviors of closely related pyridine-boronic acid pinacol esters[1][2].

| Solvent | Solvent Class | Estimated Solubility (mg/mL) | Qualitative Descriptor | Mechanistic Rationale for Solvation Behavior |

| DMSO | Polar Aprotic | > 100 | Freely Soluble | High dielectric constant and strong H-bond acceptor capacity completely disrupt the -CONH₂ lattice[3]. |

| DMF / NMP | Polar Aprotic | 50 - 100 | Soluble | Excellent solvation of both the polar amide and the lipophilic Bpin moiety. |

| Dichloromethane (DCM) | Halogenated | 20 - 50 | Soluble | Favorable dispersion forces and dipole-dipole interactions with the pyridine ring[1]. |

| 1,4-Dioxane | Ether | 10 - 30 | Moderately Soluble | Standard solvent for Suzuki couplings; solvates the Bpin group well but struggles to break all amide H-bonds. |

| Methanol | Polar Protic | 5 - 15 | Slightly Soluble | Protic nature engages the carbamoyl group, but the bulky Bpin ester limits extensive solvation. |

| Hexane / Heptane | Non-Polar Aliphatic | < 1 | Insoluble | Purely dispersive forces cannot overcome the high lattice energy of the hydrogen-bonded carbamoyl groups. |

| Water | Aqueous | < 0.1 | Insoluble | The overarching lipophilicity of the pinacol ester dominates, preventing aqueous dissolution[1]. |

Application-Driven Solvent Selection: Suzuki-Miyaura Couplings

In Suzuki-Miyaura cross-coupling reactions, the solubility of the boronic ester is only the first thermodynamic hurdle. The reaction is contingent upon the control of a basic biphase to drive speciation[4].

Because 2-Carbamoylpyridine-3-boronic acid pinacol ester is insoluble in water but requires an inorganic base (e.g., K₂CO₃ or K₃PO₄) to form the reactive boronate intermediate, a miscible organic/aqueous solvent system is mandatory.

Optimal System: 1,4-Dioxane / H₂O (4:1 v/v)

-

Causality: 1,4-Dioxane provides sufficient solubility for the boronic ester and the aryl halide electrophile. The 20% water fraction dissolves the inorganic base. At elevated temperatures (e.g., 80°C–100°C), this system homogenizes, allowing the hydroxide/carbonate ions to attack the boron atom, forming the critical trialkylhydroxyboronate species required for transmetallation to the Palladium catalytic center[4].

Workflow of solvent-dependent speciation in Suzuki-Miyaura cross-coupling.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a 100 mM Standardized Stock Solution

For high-throughput screening or biological assays, DMSO is the solvent of choice. However, Bpin esters are sensitive to moisture over prolonged periods, which can lead to hydrolysis of the ester back to the free boronic acid.

Step-by-Step Methodology:

-

Solvent Preparation: Utilize only newly opened, anhydrous DMSO (≥99.9% purity). Hygroscopic absorption of water by older DMSO significantly degrades the solubility and stability of boronic esters[3].

-

Weighing: Accurately weigh 24.81 mg of 2-Carbamoylpyridine-3-boronic acid pinacol ester into a sterile, amber glass vial.

-

Dissolution: Add exactly 1.00 mL of anhydrous DMSO to the vial.

-

Agitation: Subject the vial to ultrasonic bath sonication for 5–10 minutes at ambient temperature until the solution is completely optically clear[3].

-

Storage: Aliquot the solution into single-use vials. Store at -80°C for up to 6 months, or -20°C for up to 1 month, to prevent slow hydrolysis of the pinacol ester[3].

Protocol B: Empirical Solubility Determination (Isothermal Shake-Flask Method)

When transitioning a reaction to a new solvent system (e.g., 2-MeTHF or CPME), visual solubility is insufficient. A quantitative, self-validating HPLC-UV protocol must be employed.

Step-by-Step Methodology:

-

Saturation: Add an excess amount of the boronic ester (~50 mg) to 1.0 mL of the target test solvent in a sealed 2 mL Eppendorf tube.

-

Equilibration: Place the tube in a thermostatic shaker at exactly 25.0°C and agitate at 800 rpm for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid lattice and the solvated molecules.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

-

Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in a compatible HPLC solvent (e.g., Acetonitrile/Water).

-

Quantification: Analyze via HPLC-UV against a pre-established calibration curve of the compound to determine the exact thermodynamic solubility (mg/mL).

Self-validating isothermal shake-flask protocol for empirical solubility determination.

References

-

Title: Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters Source: PubMed (National Institutes of Health) URL: [Link]

Sources

- 1. CAS 874186-98-8: Pyridine-2-boronic acid pinacol ester [cymitquimica.com]

- 2. CAS 485799-04-0: 6-(4-Morpholinyl)pyridine-3-boronic acid … [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Carbamoylpyridine-3-boronic acid pinacol ester: Synthesis, Characterization, and Applications

For Correspondence: Senior Application Scientist, Gemini Division, Google Research.

Abstract

Introduction and Strategic Importance

Pyridine-based boronic acids and their pinacol esters are cornerstone reagents in modern synthetic organic chemistry, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds serve as versatile building blocks for the construction of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.

The subject of this guide, 2-Carbamoylpyridine-3-boronic acid pinacol ester, is a uniquely functionalized pyridine derivative. The presence of a carbamoyl group at the 2-position and a boronic ester at the 3-position offers a strategic advantage for molecular design. The carbamoyl moiety can act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties, while the boronic ester provides a handle for selective carbon-carbon bond formation. This dual functionality makes it a highly attractive intermediate for creating diverse libraries of compounds for drug discovery and for synthesizing complex, nitrogen-containing polycyclic systems.

A thorough search of commercial chemical databases indicates that 2-Carbamoylpyridine-3-boronic acid pinacol ester is not a stock chemical. Its specific substitution pattern—an ortho-relationship between the carbamoyl and boryl groups—presents a unique synthetic challenge. This guide, therefore, aims to bridge this gap by proposing a logical and experimentally sound synthetic route, empowering researchers to access this valuable compound.

Physicochemical and Structural Properties

While experimental data for the target compound is unavailable due to its non-commercial nature, its properties can be predicted based on analogous structures.

| Property | Predicted Value |

| IUPAC Name | 2-carbamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Molecular Formula | C₁₂H₁₇BN₂O₃ |

| Molecular Weight | 248.09 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in common organic solvents such as THF, Dioxane, DMF, and chlorinated solvents. |

| Stability | Pinacol boronic esters are generally more stable to air and moisture than their corresponding boronic acids.[2] |

| CAS Number | Not assigned. |

Proposed Synthetic Route

The synthesis of 2-Carbamoylpyridine-3-boronic acid pinacol ester requires a regioselective approach to introduce the two functional groups onto the pyridine ring. A plausible and efficient strategy begins with a di-substituted pyridine, leveraging the differential reactivity of two distinct halogen atoms. The proposed two-step synthesis starts from the commercially available 3-bromo-2-chloropyridine.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Miyaura Borylation

The first step involves a palladium-catalyzed Miyaura borylation. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of the pinacol boronic ester at the 3-position.[3]

Protocol:

-

To an oven-dried flask, add 3-bromo-2-chloropyridine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.) and anhydrous 1,4-dioxane.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is purified by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Aminocarbonylation

The second step is the conversion of the 2-chloro group to a 2-carbamoyl group. A palladium-catalyzed aminocarbonylation reaction is a suitable method for this transformation. Molybdenum hexacarbonyl can serve as a solid source of carbon monoxide.

Protocol:

-

In a pressure-rated vessel, combine the 2-chloro-3-(pinacolboryl)pyridine intermediate from Step 1 (1.0 eq.), palladium(II) acetate (Pd(OAc)₂) (0.05 eq.), Xantphos (0.10 eq.), 1,3-Bis(diphenylphosphino)propane (dppp) (0.10 eq.), molybdenum hexacarbonyl (Mo(CO)₆) (1.0 eq.), and ammonium chloride (NH₄Cl) (2.0 eq.).

-

The vessel is purged with an inert gas.

-

Anhydrous dimethylacetamide (DMA) is added as the solvent.

-

The vessel is sealed, and the mixture is heated to 120 °C for 18-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, 2-Carbamoylpyridine-3-boronic acid pinacol ester, is purified by silica gel chromatography.

Predicted Characterization Data

The structural confirmation of the synthesized intermediate and final product would rely on standard analytical techniques.

-

2-Chloro-3-(pinacolboryl)pyridine (Intermediate):

-

¹H NMR: Expect characteristic pyridine ring protons as doublets or doublets of doublets, and a singlet for the 12 methyl protons of the pinacol group around 1.3-1.4 ppm.

-

¹³C NMR: Signals for the pyridine carbons, with the boron-bearing carbon showing a characteristic broad signal, and signals for the pinacol carbons.

-

MS (ESI): A clear molecular ion peak corresponding to its mass.

-

-

2-Carbamoylpyridine-3-boronic acid pinacol ester (Final Product):

-

¹H NMR: The pyridine proton signals will be shifted compared to the intermediate. Broad singlets corresponding to the -CONH₂ protons will be observed. The pinacol methyl proton singlet will remain.

-

¹³C NMR: Appearance of a carbonyl carbon signal (C=O) around 165-170 ppm.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amide (around 3200-3400 cm⁻¹) and a strong C=O stretch (around 1650-1680 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Applications in Research and Development

The unique structure of 2-Carbamoylpyridine-3-boronic acid pinacol ester makes it a valuable tool for constructing complex molecules.

Caption: Potential applications of the title compound.

-

Suzuki-Miyaura Cross-Coupling: The primary application is to use the boronic ester as a nucleophilic partner in palladium-catalyzed couplings with a wide range of aryl, heteroaryl, or vinyl halides/triflates. This allows for the direct installation of the 2-carbamoylpyridine moiety into a target scaffold.

-

Drug Discovery: The ability to form C-C bonds while retaining the hydrogen-bonding carbamoyl group is highly advantageous in medicinal chemistry. This building block could be used in the synthesis of inhibitors for various enzymes where the pyridine nitrogen and the amide can interact with the protein backbone or active site residues.

-

Materials Science: The rigid and electronically tunable nature of the pyridine ring makes this compound a candidate for synthesizing novel ligands for catalysis or as a component in organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, general precautions for handling boronic acid esters and pyridine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Carbamoylpyridine-3-boronic acid pinacol ester represents a synthetically valuable but currently underexplored building block. The lack of commercial availability necessitates a reliable synthetic protocol, and the route proposed in this guide, based on regioselective borylation and aminocarbonylation, offers a practical approach for its preparation. The dual functionality of this compound provides significant opportunities for innovation in drug discovery and materials science. This technical guide serves as a foundational resource to stimulate further research and application of this promising chemical intermediate.

References

-

ECHA. 2-(Trifluoromethyl)pyridine-4-boronic acid, pinacol ester - Substance Information. [Link]

-

Organic Syntheses. Isobutylboronic acid pinacol ester. [Link]

-

ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]

-

Thermo Fisher Scientific. 2-(Dimethylcarbamoyl)pyridine-5-boronic acid pinacol ester, 96%. [Link]

-

ACS Publications. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester in catalysis

This guide details the mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester (also known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide ) within the context of catalytic transformations.

While often utilized as a robust building block in medicinal chemistry (particularly for kinase inhibitors), its structural features—specifically the ortho-relationship between the carbamoyl (amide) group and the boronic ester—impart unique reactivity profiles in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and suggest potential utility in bifunctional organocatalysis.

Executive Summary

2-Carbamoylpyridine-3-boronic acid pinacol ester operates primarily as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Its mechanism is distinguished by the 2-carbamoyl (picolinamide) group , which can act as a Directing Group (DG) or a chelating motif , influencing the transmetallation step and the stability of the metal center. Furthermore, upon hydrolysis of the pinacol ester, the resulting boronic acid possesses the requisite structural motifs (Lewis acidic boron + Brønsted basic/H-bonding amide) to potentially function as a bifunctional organocatalyst for direct amidation or transesterification, analogous to known ortho-substituted phenylboronic acid catalysts.

Mechanism in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary application of this molecule is as a reagent in the synthesis of biaryl scaffolds. The mechanism follows the canonical Suzuki-Miyaura cycle but with critical deviations due to the pyridine nitrogen and the ortho-amide group.

The Catalytic Cycle

The reaction proceeds through three main stages: Oxidative Addition , Transmetallation (the rate-determining step often influenced by the boronate structure), and Reductive Elimination .

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming an organopalladium(II) species: R-Pd(II)-X.

-

Activation of the Boronic Ester: The pinacol ester (Bpin) is relatively inert. It must be activated by a base (e.g., hydroxide, carbonate) to form a tetra-coordinate boronate species [Ar-B(pin)(OH)]- or hydrolyzed in situ to the free boronic acid Ar-B(OH)2, which then forms the hydroxyboronate [Ar-B(OH)3]-.

-

Transmetallation: The activated boronate transfers its organic group (the 2-carbamoylpyridine-3-yl moiety) to the Palladium center.

-

Critical Nuance: The 2-carbamoyl group can coordinate to the Palladium center via the amide oxygen or nitrogen, potentially stabilizing the transition state or, conversely, retarding the reaction by occupying open coordination sites (the "chelate effect").

-

-

Reductive Elimination: The two organic fragments couple, releasing the product and regenerating the Pd(0) catalyst.

Structural Influence of the 2-Carbamoyl Group

The ortho-carbamoyl group plays a dual role:

-

Electronic Activation: The electron-withdrawing nature of the pyridine ring and the amide group makes the C-B bond more polarized, potentially facilitating transmetallation under mild conditions.

-

Coordination (Directing Effect): In C-H activation contexts, the picolinamide group directs Palladium to the ortho (C3) position. In cross-coupling, this same affinity can lead to the formation of stable Pd-N,O chelates prior to reductive elimination. This requires the use of phosphine ligands with sufficient steric bulk (e.g., XPhos, SPhos) or bite angle (e.g., dppf) to prevent catalyst poisoning by the substrate itself.

Visualization: Catalytic Cycle & Chelation

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the activation of the pinacol ester and the potential chelation mode.

Caption: The catalytic cycle of 2-Carbamoylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling, emphasizing the base activation and potential chelation steps.

Mechanism in Organocatalysis (Bifunctional Activation)

While primarily a substrate, the free boronic acid derived from this ester (2-carbamoylpyridine-3-boronic acid) possesses the structural requirements for bifunctional organocatalysis , particularly in direct amidation (condensation of carboxylic acids and amines).

Mechanistic Rationale

Boronic acids catalyze amidation by forming a mixed anhydride (acyloxyboronate) with the carboxylic acid. The efficiency of this process is enhanced by ortho-substituents that can:

-

Hydrogen Bond: The amide protons (CONH2) can H-bond with the carboxylic acid carbonyl, activating it for nucleophilic attack.

-

Coordinate: The pyridine nitrogen or amide oxygen can coordinate to the boron center, increasing its Lewis acidity or stabilizing the transition state.

This mechanism is analogous to the Hall Catalyst (2-iodophenylboronic acid) and Whiting Catalyst (2-diisopropylaminomethylphenylboronic acid), where ortho-groups facilitate the expulsion of water and the delivery of the amine.

Hypothetical Catalytic Cycle for Amidation

-

Condensation: Boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate.

-

Activation: The ortho-carbamoyl group stabilizes this intermediate via intramolecular H-bonding.

-

Amine Attack: The amine attacks the activated carbonyl carbon.

-

Elimination: Water is eliminated, releasing the amide product and regenerating the boronic acid catalyst.

Experimental Protocols

Standard Suzuki-Miyaura Coupling Protocol

This protocol is optimized for 2-carbamoylpyridine-3-boronic acid pinacol ester, accounting for the potential instability of the pyridine-boron bond (protodeboronation).

Reagents:

-

Substrate: 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.2 equiv)

-

Electrophile: Aryl bromide/iodide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) - Bis-dentate ligand prevents chelation-induced deactivation.

-

Base: K2CO3 (3.0 equiv) or Cs2CO3 (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) - Water is essential for Bpin hydrolysis/activation.

Procedure:

-

Degassing: Charge a reaction vial with the aryl halide, boronic ester, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Note: Monitor by LCMS. If protodeboronation (formation of picolinamide) is observed, lower temperature to 60 °C and switch to a milder base like K3PO4.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradients due to the polarity of the amide).

Data Presentation: Optimization Parameters

| Parameter | Standard Condition | Alternative (Sensitive Substrates) | Rationale |

| Catalyst | Pd(dppf)Cl2 | Pd(OAc)2 + XPhos | XPhos creates a bulky, electron-rich center to facilitate oxidative addition and prevent N-coordination. |

| Base | K2CO3 | K3PO4 or KF | Fluoride bases (KF) activate Bpin without high basicity, reducing protodeboronation. |

| Solvent | Dioxane/H2O | DME/H2O or Toluene/EtOH/H2O | DME offers better solubility for polar pyridine derivatives. |

| Temp | 90 °C | 60 °C | Lower temperature minimizes C-B bond cleavage (protodeboronation). |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo- and ortho-Bromophenylboronic Acids." Angewandte Chemie International Edition, 51(25), 6177-6180. Link

-

Marcelli, T. (2013). "Mechanistic Insights into the Boronic Acid-Catalyzed Direct Amidation." Organic & Biomolecular Chemistry, 11, 1278-1283. Link

-

ChemicalBook. "2-Carbamoylpyridine-3-boronic acid pinacol ester Product Page." Link

Technical Guide: Biological Potential & Strategic Utility of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Executive Summary

Compound: 2-Carbamoylpyridine-3-boronic acid pinacol ester Role: Privileged Scaffold Precursor / Latent Bioactive Electrophile Primary Domain: Fragment-Based Drug Discovery (FBDD) & Protease Inhibitor Design

This technical guide analyzes the 2-Carbamoylpyridine-3-boronic acid pinacol ester , a specialized organoboron intermediate. While primarily utilized as a reagent in cross-coupling chemistries, its structural motifs possess significant latent biological activity. This guide explores its dual utility: as a synthetic lynchpin for generating bioactive biaryl libraries and as a pharmacophoric warhead precursor capable of targeting serine proteases and metalloenzymes through reversible covalent inhibition and metal chelation.

Part 1: Structural Analysis & Pharmacophore Modeling

The biological potential of this compound is encoded in three distinct structural features. Understanding these interactions is critical for rational drug design.

The Boronic Pinacol Ester (The "Warhead" Mask)

-

State: In its ester form, the boron atom is "masked," rendering the molecule lipophilic and cell-permeable.

-

Bio-activation: Under physiological conditions (or specific oxidative stress environments), the pinacol group hydrolyzes or oxidizes to reveal the free boronic acid .

-

Mechanism: The free boronic acid acts as a transition state mimic . It possesses an empty p-orbital (Lewis acid) that accepts electron density from nucleophilic residues (e.g., Serine-OH in proteases), converting the boron from a trigonal planar (

) to a tetrahedral (

The 2-Carbamoylpyridine Motif (The "Anchor")

-

Hydrogen Bonding: The amide (carbamoyl) group at the C2 position serves as a directional H-bond donor/acceptor, crucial for orienting the molecule within a binding pocket.

-

Chelation Potential: The pyridine nitrogen (N1) and the amide oxygen form a bidentate chelating system. This is a privileged motif in HIV Integrase inhibitors and Metallo-beta-lactamase inhibitors , where the molecule coordinates with active site metal ions (e.g.,

,

Ortho-Substitution Geometry

-

The 2,3-substitution pattern places the electrophilic boron in close proximity to the directing amide group. This creates a "molecular caliper" effect, restricting conformational freedom and enhancing binding specificity upon coupling to a core scaffold.

Part 2: Mechanisms of Action & Biological Pathways

The following Graphviz diagram illustrates the two primary pathways for this compound: its synthetic transformation into bioactive drugs and its direct (latent) mechanism as a protease inhibitor.

Figure 1: Dual pathways of utility: Synthetic conversion to kinase inhibitors (A) and prodrug activation for protease inhibition (B).

Part 3: Experimental Protocols

Protocol A: Assessment of Hydrolytic Stability (Prodrug Validation)

Objective: Determine the rate at which the pinacol ester converts to the active boronic acid species in physiological media.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO (Internal Standard grade)

-

HPLC-grade Acetonitrile

Methodology:

-

Preparation: Dissolve 2-Carbamoylpyridine-3-boronic acid pinacol ester in DMSO to create a 10 mM stock solution.

-

Initiation: Spike the stock solution into PBS (pre-warmed to 37°C) to a final concentration of 50 µM. Ensure final DMSO content is <1%.

-

Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately quench aliquots with ice-cold acetonitrile (1:1 v/v) to precipitate proteins (if plasma is used) and halt equilibrium.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (Ester) and the appearance of the Boronic Acid mass (

Da approx).-

Note: Boronic acids can trimerize to boroxines; ensure MS method detects both monomer and trimer.

-

Protocol B: Suzuki-Miyaura Coupling for Library Generation

Objective: Utilize the compound to synthesize a 2-carbamoyl-3-arylpyridine derivative (potential kinase inhibitor).

Reagents:

-

Aryl halide (e.g., 4-bromoaniline)

-

Catalyst:

(Robust for heterocyclic boronates) -

Base:

(2M aqueous) -

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

-

Inert Atmosphere: Purge a reaction vial with Argon for 5 minutes.

-

Loading: Add Aryl halide (1.0 eq), 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.1 eq), and

(0.05 eq). -

Solvation: Add 1,4-Dioxane (0.2 M concentration relative to halide) and

(3.0 eq). -

Degassing: Bubble Argon through the suspension for 2 minutes.

-

Reaction: Seal and heat to 90°C for 4-12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (silica gel). The carbamoyl group is polar; expect elution in 50-100% EtOAc/Hexanes.

Part 4: Comparative Data Analysis

The following table summarizes the predicted activity of the Hydrolyzed Product (Boronic Acid form) against key therapeutic targets, based on structural homology with known inhibitors (e.g., Bortezomib, Tavaborole).

| Target Class | Mechanism of Interaction | Potential Therapeutic Indication | Structural Rationale |

| 20S Proteasome | Reversible covalent bond with N-terminal Threonine. | Multiple Myeloma | Boron electrophile mimics peptide bond transition state. |

| Dative bonding to active site Serine; mimics transition state. | Antibiotic Resistance (Adjunct) | Boron atom traps the nucleophilic Serine, preventing antibiotic hydrolysis. | |

| HIV Integrase | Metal Chelation ( | Antiviral (HIV) | The 2-carbamoylpyridine motif acts as a bidentate ligand, sequestering essential cofactors. |

| NorA Efflux Pump | Unknown; likely modulation of transporter conformation. | MRSA Resistance Reversal | Pyridine-3-boronic acids are reported to potentiate ciprofloxacin activity [1].[1][2] |

Part 5: Strategic Recommendations for Research

-

Use as a Fragment: Include this compound in Fragment-Based Drug Discovery (FBDD) screens using NMR or X-ray crystallography. The high solubility and specific binding motifs (boron + amide) make it an excellent "seed" fragment.

-

Prodrug Design: Investigate the pinacol ester's stability in high-ROS environments (e.g., tumor microenvironments). ROS can oxidatively cleave the boron-carbon bond or facilitate ligand exchange, potentially releasing the active inhibitor selectively in cancer cells [2].

-

Handling Precautions: Boronic esters can degrade on silica gel. Use neutralized silica or alumina for purification, or proceed directly to the next step (telescoped synthesis) to maximize yield.

References

-

Fontaine, F., et al. (2015).[2] "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry. Link

-

Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[3][4] MedChemComm. Link

-

Kovalskyy, D., et al. (2020). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of 2-Carbamoylpyridine-3-boronic acid pinacol ester: A Technical Guide

Executive Summary

This technical guide outlines the computational framework for analyzing 2-Carbamoylpyridine-3-boronic acid pinacol ester (2-CPBA-pin) . As a bifunctional heterocyclic scaffold, this molecule presents unique challenges due to the ortho-relationship between the Lewis-basic carbamoyl group (position 2) and the Lewis-acidic boronate ester (position 3). This guide details protocols for conformational landscaping, reactivity prediction (specifically Suzuki-Miyaura cross-coupling), and covalent docking for medicinal chemistry applications.

Part 1: Structural Dynamics & Conformational Landscape

The Ortho-Effect Challenge

In 2-CPBA-pin, the proximity of the amide and pinacol ester creates a complex potential energy surface (PES). Standard energy minimization often fails to identify the global minimum because it gets trapped in local minima defined by intramolecular hydrogen bonds (IMHB) or B···O coordination.

Key Structural Features to Model:

-

Rotational Barriers: The C(sp2)-C(sp2) bond between the pyridine ring and the carbamoyl group, and the C-B bond.

-

Intramolecular Interactions:

-

Type A (H-Bonding): Amide -NH

Pinacol -O. -

Type B (Lewis Adduct): Amide C=O

Boron (formation of a pseudocyclic species).

-

Computational Protocol: Conformational Search

Do not rely on a single conformer. You must perform a relaxed potential energy surface (PES) scan.

Recommended Level of Theory:

-

Optimization: DFT-wB97X-D/6-31G(d,p) (Includes dispersion corrections critical for the pinacol methyl-amide interactions).

-

Solvation: SMD Model (Acetonitrile or Methanol) to mimic polar environments that might disrupt weak IMHBs.

Workflow Diagram: Conformational Analysis

Caption: Workflow for identifying the bioactive conformation, accounting for rotational freedom and dispersion forces.

Part 2: Electronic Structure & Reactivity (Suzuki-Miyaura Coupling)

The primary utility of 2-CPBA-pin is as a nucleophile in Suzuki-Miyaura coupling. The pinacol ester is a "masked" boronic acid. Reactivity modeling must account for the Transmetallation step, which is often the rate-determining step (RDS) for hindered substrates.

The Hydrolysis Pre-Equilibrium

Before coupling, the pinacol ester often hydrolyzes to the boronic acid or forms a boronate "ate" complex.

Transition State Modeling (Transmetallation)

You must model the transition state (TS) where the organic group transfers from Boron to Palladium.

Protocol:

-

Pre-catalyst: Model

(where Ar is the coupling partner). -

Base Activation: Explicitly include the base (e.g.,

or -

TS Search: Use the QST3 (Quadratic Synchronous Transit) method. Locate the TS characterized by the simultaneous breaking of the B-C bond and forming of the Pd-C bond.

Data Output Structure:

| Parameter | Description | Target Value (approx.) |

| Activation Energy of Transmetallation | < 25 kcal/mol (for room temp reaction) | |

| B-C Length | Bond length at TS | 1.65 - 1.75 Å |

| Pd-C Length | Bond length at TS | 2.10 - 2.20 Å |

| Imaginary Frequency | Single negative mode (approx -200 to -400 cm⁻¹) |

Workflow Diagram: Catalytic Cycle Modeling

Caption: The Suzuki-Miyaura cycle. The Transmetallation (TS) node is highlighted as the critical modeling bottleneck for steric ortho-substrates.

Part 3: Covalent Docking Protocol (Medicinal Chemistry)

If 2-CPBA-pin is being investigated as a protease inhibitor (e.g., Serine Protease), the pinacol group is a prodrug moiety. The active species is the tetrahedral boronate adduct formed with the active site Serine.[1]

The "Warhead" Mechanism

Boronic esters do not bind via simple lock-and-key non-covalent interactions. They form a reversible covalent bond.[1]

-

Nucleophile: Serine -OH (protein).

-

Result: Tetrahedral geometry (

).

Step-by-Step Docking Methodology

Standard docking (AutoDock Vina/Glide) will fail because it treats the ligand as rigid/non-reactive. Use Covalent Docking (e.g., Gold, CovDock, or DOCKovalent).

Step 1: Ligand Preparation

-

Remove the pinacol group computationally. Replace with

(boronic acid) for the initial pose search, or model the full ester if investigating steric fit before reaction. -

Crucial: Define the Boron atom as the "Linker" or "Reactive Atom".

Step 2: Receptor Grid Generation

-

Target: Catalytic Serine (e.g., Ser195 in Trypsin-like proteases).

-

Define a constraint: Distance between Ser-O and Ligand-B must be within covalent bonding range (1.5 - 1.6 Å).

Step 3: Reaction Definition (The "Morph") Most software requires a reaction file.

-

Reactant: Trigonal Planar Boron (

). -

Product: Tetrahedral Boron (

) with a -1 formal charge (anionic boronate).

Workflow Diagram: Covalent Docking Logic

Caption: Protocol for simulating the covalent binding of boronic species to a nucleophilic serine residue.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Thomas, A. A., et al. (2011). Boronic Acid Moiety as a Warhead for Covalent Inhibitors.[3] Future Medicinal Chemistry, 3(3), 367-390. Link

-

London, N., et al. (2014). Covalent Docking of Large Libraries for the Discovery of Chemical Probes.[3] Nature Chemical Biology, 10, 1066–1072. Link

- Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219. (Foundational text on Boron synthesis and properties).

-

Chai, D. I., et al. (2011). The Role of Base in the Suzuki-Miyaura Cross-Coupling Reaction.[5] Journal of the American Chemical Society, 133(42), 16782-16785. Link

Sources

Technical Guide: Structural Characterization of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Executive Summary

Molecule: 2-Carbamoylpyridine-3-boronic acid pinacol ester Class: Ortho-functionalized Pyridine Boronate Significance: This compound represents a critical class of bifunctional building blocks in medicinal chemistry. The juxtaposition of a Lewis-acidic boronate ester at the C3 position and a Lewis-basic carbamoyl (amide) group at the C2 position introduces unique steric and electronic properties. Unlike simple aryl boronates, this ortho-substitution pattern dictates a twisted conformation to minimize steric strain, significantly influencing its reactivity profiles in Suzuki-Miyaura cross-couplings and its stability against protodeboronation.

This guide provides a rigorous framework for the X-ray crystallographic characterization of this molecule, detailing synthesis, crystallization protocols, and the structural analysis required to validate its conformation and intermolecular interactions.

Synthesis & Crystallization Protocol

Expertise & Causality: High-quality single crystals require high purity (>99%). The synthesis must avoid hydrolysis of the pinacol ester, which is sensitive to acidic conditions and prolonged exposure to moisture.

Synthesis Route (Optimized for Crystallinity)

The preferred route utilizes a palladium-catalyzed Miyaura borylation of 2-carbamoyl-3-chloropyridine or the direct amidation of 3-boronopicolinic acid pinacol ester.

-

Precursor: 2-Chloro-3-pyridineboronic acid pinacol ester.[1]

-

Amidation: Pd-catalyzed aminocarbonylation or nucleophilic aromatic substitution (if activated).

-

Purification: Silica gel chromatography (Eluent: EtOAc/Hexanes with 1% Et3N to buffer acidity).

Crystallization Methodology

To obtain X-ray quality crystals, we employ a Slow Evaporation or Vapor Diffusion method. The choice of solvent is critical: it must solubilize the hydrophobic pinacol/pyridine core while allowing the polar amide to direct lattice packing.

Protocol: Vapor Diffusion (Liquid-Liquid)

-

Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the ester well.

-

Precipitant (Outer Vial): Pentane or Hexane. These are non-polar and induce gradual saturation.

-

Mechanism: As pentane diffuses into the DCM solution, the solubility decreases slowly, promoting ordered lattice growth over amorphous precipitation.

Crystallization Workflow Visualization

Caption: Optimized vapor diffusion workflow for growing diffraction-quality crystals of amphiphilic boronate esters.

Data Collection & Refinement Standards

Trustworthiness: A self-validating dataset requires strict adherence to low-temperature protocols to minimize thermal motion of the flexible pinacol ring methyl groups.

Data Acquisition Parameters

| Parameter | Setting | Rationale |

| Temperature | 100 K (Cryostream) | Freezes methyl group rotation; improves high-angle diffraction intensity. |

| Radiation Source | Mo K | Preferred for organic molecules; reduces absorption corrections compared to Cu. |

| Resolution | 0.75 Å or better | Required to resolve individual atomic positions and anisotropic displacement parameters. |

| Redundancy | > 4.0 | Ensures statistical accuracy of reflection intensities. |

Refinement Strategy

-

Space Group Determination: Likely Monoclinic (

) or Triclinic ( -

Disorder Handling: The pinacol ring often exhibits "envelope" vs. "twist-boat" conformational disorder. Use PART commands in SHELX if electron density is split.

-

Hydrogen Placement:

-

C-H: Constrained to riding models (AFIX 43/137).

-

N-H (Amide): Locate from difference Fourier maps if data quality permits; otherwise, constrain (AFIX 93) to preserve H-bonding geometry.

-

Structural Analysis & Interpretation

Expertise: This section details the specific structural features expected for 2-carbamoylpyridine-3-boronic acid pinacol ester.

Molecular Conformation (The Ortho-Effect)

The defining feature of this structure is the steric clash between the C2-Carbamoyl group and the C3-Pinacol Boronate .

-

Twist Angle: The boronate ester group (

) will not be coplanar with the pyridine ring. Expect a dihedral angle (C2-C3-B-O) of 30°–60° . This twist minimizes repulsion between the pinacol oxygens and the amide carbonyl/nitrogen. -

B-N Interaction: Unlike free boronic acids which can form cyclic benzoxaboroles, the pinacol ester is sterically bulky and chemically "capped". However, check for a non-bonded contact distance between the Amide Oxygen (or Nitrogen) and the Boron atom.

-

Threshold: If

Å, a weak Lewis acid-base interaction exists, stabilizing the twist.

-

Crystal Packing & Intermolecular Forces

The lattice energy is dominated by the competition between the polar amide head and the hydrophobic pinacol tail.

-

Amide Dimers: The primary interaction is likely the formation of centrosymmetric dimers via

hydrogen bonds ( -

Pyridine Nitrogen: The pyridine nitrogen (

) is a good H-bond acceptor. It may accept a hydrogen from a neighboring amide ( -

Pinacol Stacking: The hydrophobic tetramethyldioxaborolane rings tend to cluster, creating hydrophobic channels within the crystal lattice.

Structural Logic Diagram

Caption: Causal relationship between chemical substitution, molecular conformation, and crystal packing.

Implications for Drug Development

Understanding this structure allows researchers to predict behavior in solution:

-

Suzuki Coupling Efficiency: A highly twisted Bpin group (observed in X-ray) implies difficult transmetallation due to steric hindrance, requiring specialized ligands (e.g., Buchwald phosphines) for successful coupling.

-

Stability: If the X-ray structure reveals a short

contact, the boron center is partially coordinated, making it more resistant to hydrolysis (deborylation) during storage.

References

-

Synthesis of Pyridinylboronic Esters

-

Crystallographic Standards

- Crystal Structure Analysis for Chemists and Biologists.

-

Source:

-

Boronic Acid Pinacol Ester Properties

-

Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

-

Source:

-

-

Analogous Structures (3-Aminophenylboronic acid pinacol ester)

- CCDC 204263 Entry.

-

Source:

Sources

Methodological & Application

Application Note: 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Analysis, and Experimental Protocols

Introduction & Strategic Significance